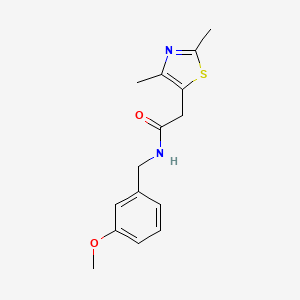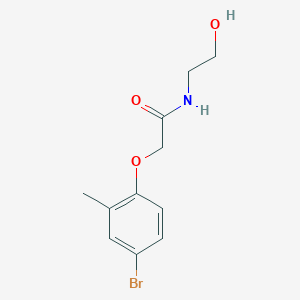![molecular formula C14H7ClN2O5 B4985645 2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4985645.png)
2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one, commonly known as Nitrofurazone, is a synthetic nitrofuran derivative that has been widely used as an antibacterial and antifungal agent in both human and veterinary medicine. Nitrofurazone has been shown to have broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as some fungi and protozoa. In
作用機序
The mechanism of action of Nitrofurazone is not fully understood, but it is believed to work by inhibiting bacterial DNA synthesis. It has been shown to bind to bacterial DNA, causing breaks in the DNA strands and preventing replication. Nitrofurazone has also been shown to disrupt bacterial cell wall synthesis and membrane function.
Biochemical and Physiological Effects:
Nitrofurazone has been shown to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress in bacterial cells, leading to the production of reactive oxygen species (ROS) and the activation of antioxidant enzymes. Nitrofurazone has also been shown to inhibit the activity of bacterial enzymes involved in energy metabolism and protein synthesis.
実験室実験の利点と制限
Nitrofurazone has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, making it a popular choice for researchers. It has also been shown to have low toxicity in both animals and humans, making it a relatively safe choice for use in lab experiments. However, Nitrofurazone has some limitations as well. It has been shown to have limited efficacy against some bacterial strains, and its use can lead to the development of antibiotic resistance in bacterial populations.
将来の方向性
There are a number of future directions for research on Nitrofurazone. One area of interest is the development of new derivatives of Nitrofurazone with improved antimicrobial properties. Researchers are also interested in exploring the potential use of Nitrofurazone in combination with other antibiotics to enhance its efficacy. Finally, researchers are interested in exploring the potential use of Nitrofurazone in the treatment of other diseases, such as cancer and parasitic infections.
合成法
Nitrofurazone can be synthesized by the reaction of 5-nitro-2-furaldehyde with 4-chloroaniline in the presence of glacial acetic acid and sodium acetate. The resulting product is then cyclized with ethyl oxalyl chloride to form Nitrofurazone. This synthesis method has been widely used in the production of Nitrofurazone for commercial and research purposes.
科学的研究の応用
Nitrofurazone has been extensively studied for its antimicrobial properties and has been used in a variety of research applications. It has been shown to be effective against a range of bacterial pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been used to treat fungal infections caused by Candida albicans and Aspergillus niger.
特性
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[(5-nitrofuran-2-yl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN2O5/c15-9-3-1-8(2-4-9)13-16-11(14(18)22-13)7-10-5-6-12(21-10)17(19)20/h1-7H/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIDSKUJPRWVCX-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=N/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(4-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4985562.png)



![5-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4985599.png)
![N-ethyl-1-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B4985620.png)
![4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B4985625.png)


![N-[2-(3-fluorophenyl)ethyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4985640.png)

![3-methyl-5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985655.png)

